1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate)
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Overview
Description
1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) is a research chemical with the molecular formula C20H29FN2O6S2 and a molecular weight of 476.6 g/mol . This compound is primarily used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) involves several steps. The starting material, 1-(3-Fluoropropyl)azetidin-3-amine, is reacted with 4-methylbenzenesulfonic acid under specific conditions to form the bis(4-methylbenzenesulfonate) salt . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and receptor binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents and the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) can be compared with other similar compounds, such as:
1-(3-Fluoropropyl)azetidin-3-amine: The parent compound without the bis(4-methylbenzenesulfonate) groups.
1-(3-Chloropropyl)azetidin-3-amine: A similar compound with a chlorine atom instead of a fluorine atom.
1-(3-Bromopropyl)azetidin-3-amine: A similar compound with a bromine atom instead of a fluorine atom.
The uniqueness of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) lies in its enhanced stability and reactivity due to the presence of the bis(4-methylbenzenesulfonate) groups, which can influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
1-(3-fluoropropyl)azetidin-3-amine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.C6H13FN2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-2-1-3-9-4-6(8)5-9/h2*2-5H,1H3,(H,8,9,10);6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXMRLIEWUXEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCCF)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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